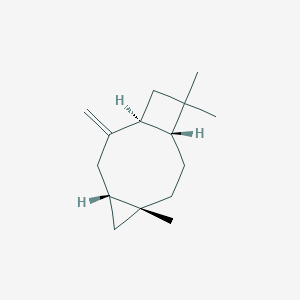

Photocaryophyllene D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Photocaryophyllene D (PCD) is a naturally occurring sesquiterpene that belongs to the class of phytocannabinoids. It is found in various plants such as black pepper, clove, and hops. PCD has been shown to have potential therapeutic benefits due to its anti-inflammatory, analgesic, and neuroprotective properties.

Mécanisme D'action

Photocaryophyllene D exerts its effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endocannabinoids that regulate various physiological processes such as pain, inflammation, and mood. Photocaryophyllene D interacts with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune response. Photocaryophyllene D also interacts with other receptors such as TRPV1, which is involved in pain perception.

Biochemical and Physiological Effects

Photocaryophyllene D has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Photocaryophyllene D has also been shown to reduce pain perception by inhibiting the activation of pain receptors such as TRPV1. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

Photocaryophyllene D has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, Photocaryophyllene D has been shown to have low toxicity, which makes it a safer alternative to other compounds used in lab experiments. However, Photocaryophyllene D has some limitations for lab experiments. Its low solubility in water makes it difficult to administer and study. Additionally, Photocaryophyllene D has a short half-life, which makes it difficult to maintain consistent levels in the body.

Orientations Futures

For Photocaryophyllene D research include studying its potential as a treatment for various inflammatory diseases, chronic pain, and neurodegenerative diseases.

Méthodes De Synthèse

Photocaryophyllene D can be synthesized using various methods, including chemical synthesis, extraction from natural sources, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce Photocaryophyllene D. Extraction from natural sources involves the isolation of Photocaryophyllene D from plants that contain it. Biosynthesis involves the use of microorganisms to produce Photocaryophyllene D.

Applications De Recherche Scientifique

Photocaryophyllene D has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory effects, which make it a potential treatment for various inflammatory diseases such as arthritis and multiple sclerosis. Photocaryophyllene D has also been shown to have analgesic effects, which make it a potential treatment for chronic pain. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Numéro CAS |

18755-93-6 |

|---|---|

Nom du produit |

Photocaryophyllene D |

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

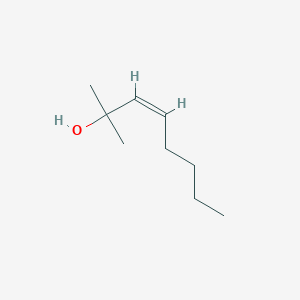

Nom IUPAC |

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |

InChI |

InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |

Clé InChI |

AGHOGWGDKOQAOS-KYEXWDHISA-N |

SMILES isomérique |

C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |

SMILES |

CC1(CC2C1CCC3(CC3CC2=C)C)C |

SMILES canonique |

CC1(CC2C1CCC3(CC3CC2=C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)

![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)